1-(3-Thien-2-ylpropyl)cyclohexanol
Description
1-(3-Thien-2-ylpropyl)cyclohexanol is a cyclohexanol derivative featuring a thiophene-containing alkyl chain substituent. The thienyl group introduces aromaticity and sulfur-based electronic characteristics, distinguishing it from other cyclohexanol analogues. Cyclohexanol derivatives are widely explored for applications in pharmaceuticals, agrochemicals, and organic synthesis due to their stereochemical complexity and functional versatility .
Properties
Molecular Formula |
C13H20OS |
|---|---|
Molecular Weight |
224.36 g/mol |
IUPAC Name |
1-(3-thiophen-2-ylpropyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H20OS/c14-13(8-2-1-3-9-13)10-4-6-12-7-5-11-15-12/h5,7,11,14H,1-4,6,8-10H2 |
InChI Key |
DLDBZGNFXFRTKS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CCCC2=CC=CS2)O |
Canonical SMILES |
C1CCC(CC1)(CCCC2=CC=CS2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues of 1-(3-Thien-2-ylpropyl)cyclohexanol include:
Key Differences :
- Electronic Properties : The thienyl group in the target compound provides π-electron density and sulfur-based resonance effects, contrasting with the electron-donating methoxy (e.g., ) or electron-withdrawing trifluoromethoxy groups (e.g., ).
- Solubility : Thiophene’s lower polarity compared to methoxy or hydroxyl groups may reduce aqueous solubility but enhance lipid membrane permeability.
- Reactivity : Thiophene’s aromaticity could facilitate electrophilic substitution reactions, whereas bromophenyl groups (e.g., ) favor nucleophilic displacement.
Physicochemical Properties
Mass Spectrometry: Cyclohexanol derivatives often exhibit similar fragmentation patterns, complicating differentiation. However, the thienyl group may produce unique ions (e.g., m/z 85 for thiophene fragments) .
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